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molecular formula C10H22N2O2 B8453280 2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol CAS No. 37421-15-1

2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol

Cat. No. B8453280
M. Wt: 202.29 g/mol
InChI Key: KHBDLERRGGRNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010152

Procedure details

To a stirred solution of 1.56g (.02 moles) of sodium peroxide in 30 ml. of 75% aqueous methanol in a 50 ml. erlenmeyer flask immersed in a cold water bath, was added 4.1g (.02 moles) of 2-t-butylazo-2-chloro-4-methylpentane dropwise. After the addition was complete, the reaction mixture was stirred for an additional 45 minutes and poured into ice water containing 0.02 moles of HaSO4. The product was extracted with pentane and washed with cold solutions of ammonium sulfate and sodium bicarbonate, washed with water, dried over anhydrous sodium sulfate, filtered and the pentane stripped off under reduced pressure while the flask was immersed in an ice bath. The yield was 2.7 grams (67% of theory) and the product began to decompose when allowed to warm to room temperature. The infrared spectrum showed the characteristic hydroperoxide absorption at 3300-3400 cm-1.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][O-:2].[Na+].[Na+].[C:5]([N:9]=[N:10][C:11](Cl)([CH2:13][CH:14]([CH3:16])[CH3:15])[CH3:12])([CH3:8])([CH3:7])[CH3:6]>CO>[C:5]([N:9]=[N:10][C:11]([O:1][OH:2])([CH2:13][CH:14]([CH3:16])[CH3:15])[CH3:12])([CH3:8])([CH3:7])[CH3:6] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
[O-][O-].[Na+].[Na+]
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(CC(C)C)Cl
Step Three
Name
ice water
Quantity
0.02 mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
erlenmeyer flask immersed in a cold water bath
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with pentane
WASH
Type
WASH
Details
washed with cold solutions of ammonium sulfate and sodium bicarbonate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was immersed in an ice bath
CUSTOM
Type
CUSTOM
Details
the characteristic hydroperoxide absorption at 3300-3400 cm-1

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)(C)(C)N=NC(C)(CC(C)C)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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